This compound can be classified as a quinazoline derivative. Quinazolines are heterocyclic compounds that contain two nitrogen atoms in their structure. The specific substitution pattern of this compound, with a methoxy group and a difluoroaniline moiety, contributes to its unique chemical reactivity and potential biological activity.
The synthesis of 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol typically involves several key steps:
The synthesis process may involve optimization strategies to enhance yield and minimize by-products, employing advanced catalytic systems and reaction conditions tailored for specific steps .
The molecular formula for 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol is with a molecular weight of approximately 337.31 g/mol.
The crystal structure analysis reveals that molecules are linked through N—H⋯O and O—H⋯N hydrogen bonds, forming chains that propagate along specific crystallographic axes .
4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol can undergo various chemical transformations:
These reactions are crucial for synthesizing more complex derivatives that may exhibit enhanced biological activity .
The mechanism of action for 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol primarily revolves around its interaction with specific biological targets:
Studies indicate that the difluoroaniline moiety enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins .
The scientific applications of 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol are diverse:
The core quinazoline structure serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar geometry, enabling effective interaction with kinase ATP-binding sites. The strategic incorporation of a 4-anilino moiety at the C4 position—exemplified in 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol—directly mimics ATP's adenine ring, facilitating competitive inhibition of tyrosine kinases like EGFR. This design principle is validated by clinical kinase inhibitors (e.g., gefitinib, erlotinib), which share the 4-anilinoquinazoline pharmacophore [3] [9]. The C6-ol and C7-methoxy groups further enhance target engagement: the methoxy group optimizes electron distribution within the quinazoline ring, while the C6-ol group acts as a hydrogen-bond donor/acceptor, increasing binding affinity. Molecular docking studies confirm that these substituents anchor the compound in the hydrophobic back pocket of EGFR through interactions with key residues like Thr766 and Met769 [7].
Table 1: Rational Design Elements of Quinazoline EGFR Inhibitors
Position | Functional Group | Role in Molecular Recognition | Representative Compound |
---|---|---|---|
C4 | 3,4-Difluoroanilino | Mimics adenine; hydrophobic interaction | 4-(3,4-Difluoroanilino)-7-methoxyquinazolin-6-ol |
C6 | -OH | H-bonding with Thr830 (EGFR) | Gefitinib intermediate |
C7 | -OCH₃ | Electron donation; hydrophobic enclosure | Erlotinib derivatives |
N1 | Nitrogen | Key H-bond acceptor | All clinical quinazoline inhibitors |
Substituent positioning on the anilino ring and quinazoline core critically modulates potency and selectivity. For the 4-anilino group, meta/para electron-withdrawing halogens (e.g., 3,4-difluoro) significantly enhance bioactivity by reducing the aniline's pKₐ, promoting favorable electrostatic interactions with EGFR's hinge region. Studies comparing analogues demonstrate that 3,4-difluoro substitution (as in the title compound) yields ~10-fold higher potency than monosubstituted variants due to synergistic effects on electron density [3] [9]. At C7, methoxy is optimal for steric complementarity: replacing it with bulkier groups (e.g., ethoxy) reduces IC₅₀ by >50%, while hydroxylation abrogates kinase binding due to excessive polarity [9]. The C6-ol group is irreplaceable; acetylation or alkylation abolishes activity, confirming its role in H-bond networking.
Table 2: Impact of Substituents on Quinazoline Bioactivity
Modification Site | Substituent | IC₅₀ (μM) vs EGFR | Selectivity Index | Key SAR Insight |
---|---|---|---|---|
Anilino para | -F | 22.7 | 1.1 | Weak activity; insufficient electron effect |
Anilino meta/para | 3-Cl,4-F | 5.6 | 4.5 | Halogen synergy enhances binding |
Anilino para | -CF₃ | 1.8 | >13.9 | Strong electron withdrawal boosts potency |
C7 | -OH | >25 | 1.0 | Polar group disrupts hydrophobic pocket |
C7 | -OCH₃ | 0.157 | 25 | Ideal balance of lipophilicity and size |
C6 | -OCOCH₃ | >25 | 1.0 | H-bond donor loss reduces affinity |
Anilino derivatives consistently outperform alkylamino analogues in kinase inhibition due to enhanced π-stacking and rigidity. For example, 4-(3,4-difluoroanilino)-7-methoxyquinazolin-6-ol exhibits an EGFR IC₅₀ of 0.157 μM, while its N-cyclohexyl counterpart shows 15 μM activity—a ~100-fold decrease [9]. This disparity arises from the anilino group's ability to form π-cation interactions with Lys721 in EGFR, a feat unattainable with flexible alkyl chains. Alkylamino derivatives (e.g., N-butyl, N-cyclohexyl) also suffer from entropic penalties upon binding due to rotational freedom. However, alkylamino variants may excel in contexts demanding enhanced solubility; N-methylpiperazine derivatives improve aqueous solubility but sacrifice target affinity. The anilino scaffold's bioactivity breadth is further evidenced in non-oncology applications: 4-anilino-6-aminoquinazolines inhibit MERS-CoV by disrupting viral fusion, where alkylamino analogues are inactive [9].
Table 3: Anilino vs. Alkylamino Quinazoline Derivatives
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: